Tenivastatin calcium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

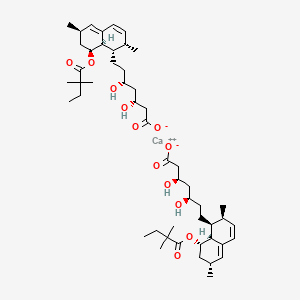

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWDPOUOIKHKK-XQOMDNQHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164695 | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-18-7 | |

| Record name | Tenivastatin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenivastatin Calcium: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenivastatin, the active hydroxy acid metabolite of the prodrug simvastatin (B1681759), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. As a member of the statin class of drugs, its calcium salt, Tenivastatin calcium, plays a critical role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

This compound exerts its primary therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[1] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating levels of "bad" cholesterol.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Tenivastatin, as the active form of simvastatin, is a powerful competitive inhibitor of HMG-CoA reductase.[2] The inhibitory constant (Ki) for simvastatin against this enzyme has been reported to be 0.2 nM.[2] The half-maximal inhibitory concentration (IC50) for simvastatin acid (Tenivastatin) has been determined to be 11.2 nM.[3]

Quantitative Data on HMG-CoA Reductase Inhibition

| Parameter | Value | Reference |

| Ki (Simvastatin) | 0.2 nM | [2] |

| IC50 (Simvastatin Acid) | 11.2 nM | [3] |

Downstream Signaling: The SREBP-2 Pathway

The reduction in intracellular cholesterol levels triggered by Tenivastatin's inhibition of HMG-CoA reductase activates a critical transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Under conditions of low cellular cholesterol, SREBP-2 is cleaved and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes. This activation leads to the increased transcription of the gene encoding the LDL receptor. The resulting increase in LDL receptor synthesis and cell surface expression enhances the uptake of LDL cholesterol from the circulation into the liver.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's action.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Tenivastatin on HMG-CoA reductase is a spectrophotometric assay that measures the rate of NADPH oxidation.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)

-

This compound (or simvastatin acid)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing assay buffer, NADPH, and HMG-CoA.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for HMG-CoA Reductase Assay

Caption: Workflow for an HMG-CoA reductase inhibition assay.

Clinical Efficacy and Pharmacokinetics

Pharmacokinetic properties of statins can vary. In general, after oral administration of simvastatin, it is hydrolyzed to its active form, Tenivastatin. Statins typically have a short to intermediate half-life. For instance, the elimination half-life of many statins is in the range of 1 to 3 hours, although some, like atorvastatin, have a longer half-life of 11-14 hours.

Conclusion

This compound's core mechanism of action is the potent and competitive inhibition of HMG-CoA reductase. This primary action initiates a cascade of events, most notably the upregulation of hepatic LDL receptors via the SREBP-2 signaling pathway, leading to a significant reduction in circulating LDL cholesterol. The well-established in vitro assays provide a robust framework for characterizing its inhibitory potency. While specific clinical and pharmacokinetic data for this compound are limited, the extensive data for its parent compound, simvastatin, and the statin class as a whole, underscore its therapeutic importance in managing hypercholesterolemia. Further research focusing specifically on the clinical pharmacology of this compound would be beneficial to fully elucidate its therapeutic profile.

References

The Pharmacological Profile of Tenivastatin Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin calcium is the calcium salt of Tenivastatin, the active hydroxy acid metabolite of the prodrug simvastatin (B1681759). As a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the management of hypercholesterolemia. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and drug development efforts. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its active form, simvastatin acid, to provide a comprehensive profile.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, with hypercholesterolemia being a major modifiable risk factor. Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for managing elevated cholesterol levels. Tenivastatin, the active form of simvastatin, is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This document delineates the pharmacological characteristics of this compound, offering a technical resource for the scientific community.

Mechanism of Action

This compound exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[2] By blocking this step, Tenivastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This increased expression of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL-C levels.[1]

Signaling Pathways

The inhibition of HMG-CoA reductase by Tenivastatin initiates a cascade of downstream signaling events.

A key consequence of reduced intracellular cholesterol is the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. In sterol-depleted cells, SREBPs are cleaved and the active N-terminal domain translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including the LDL receptor gene, leading to their increased transcription.

Furthermore, by reducing the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), statins prevent the prenylation of small GTP-binding proteins such as Rho, Ras, and Rac.[2] The inhibition of RhoA/ROCK signaling in the vasculature contributes to the pleiotropic effects of statins, including improvements in endothelial function.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of total cholesterol, LDL cholesterol, and triglycerides, and a modest increase in high-density lipoprotein (HDL) cholesterol.

In Vitro HMG-CoA Reductase Inhibition

The inhibitory potency of statins is quantified by their half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). While specific data for this compound is scarce, studies on simvastatin acid provide a strong indication of its potency.

| Compound | IC50 (nM) | Ki (nM) | Source |

| Simvastatin Acid | 5.8 | 0.2 | [3][4] |

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). As Tenivastatin is the active metabolite of simvastatin, its pharmacokinetic properties are intrinsically linked to the administration of simvastatin.

In Vivo Pharmacokinetic Parameters (Simvastatin Acid in Animal Models)

Pharmacokinetic studies in animal models are crucial for determining the ADME profile of a drug. The following table summarizes pharmacokinetic parameters for simvastatin acid after oral administration of simvastatin in rats and dogs. It is important to note that these values can vary depending on the animal model and experimental conditions.

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Source |

| Rat (SD) | 20 (oral simvastatin) | 18.5 ± 5.2 | 0.5 | 45.3 ± 11.8 | - | [5] |

| Dog (Beagle) | 40 (oral simvastatin) | 3.6 ± 2.2 | - | - | - | [6] |

Clinical Efficacy and Safety

Specific clinical trial data for this compound is not extensively reported under this name, as it is the active metabolite of the widely studied drug, simvastatin. The efficacy and safety profile of simvastatin is well-established through numerous large-scale clinical trials. These trials have consistently demonstrated that simvastatin significantly reduces the risk of major cardiovascular events.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on HMG-CoA reductase.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

This compound

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer. Prepare serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA reductase solution to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in a rodent model.

Materials:

-

Test animals (e.g., Sprague-Dawley rats)

-

This compound formulation for administration

-

Blood collection supplies (e.g., capillary tubes, anticoagulant)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

-

Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage).

-

Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to separate plasma.

-

Bioanalysis: Quantify the concentration of Tenivastatin in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Conclusion

This compound, as the active metabolite of simvastatin, is a potent inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its pharmacological profile is characterized by effective reduction of LDL cholesterol through a well-defined mechanism of action involving the upregulation of LDL receptors via the SREBP pathway. Additionally, its pleiotropic effects, mediated in part by the inhibition of the RhoA/ROCK pathway, contribute to its cardiovascular benefits. While specific quantitative pharmacokinetic and clinical data for this compound are limited, the extensive body of research on its prodrug, simvastatin, provides a robust foundation for understanding its efficacy and safety. The experimental protocols and pathway diagrams presented in this guide offer valuable tools for researchers and drug development professionals engaged in the study of statins and the treatment of hypercholesterolemia. Further research focusing specifically on the calcium salt form would be beneficial to fully elucidate its unique properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Statins and protein prenylation in cancer cell biology and therapy [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. adooq.com [adooq.com]

- 5. Decreased exposure of simvastatin and simvastatin acid in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Anti-Proliferative Potential of Statins in Oncology: A Technical Overview

Disclaimer: This technical guide summarizes the well-documented anti-proliferative effects of the statin class of drugs in cancer cells. The user's original request specified "Tenivastatin." However, a comprehensive search of publicly available scientific literature yielded no specific data regarding the anti-proliferative effects of Tenivastatin in cancer cells. Therefore, this document provides a detailed overview of the established mechanisms of action and experimental findings for other widely studied statins, such as Simvastatin, Atorvastatin, and Pitavastatin, as a proxy. The methodologies and findings presented herein can serve as a foundational guide for potential research into the anti-cancer properties of Tenivastatin.

Executive Summary

Statins, primarily known for their cholesterol-lowering effects, have garnered significant attention for their potential as anti-cancer agents. Extensive preclinical research has demonstrated that statins can inhibit the proliferation of a wide range of cancer cells.[1][2] These anti-proliferative effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] The underlying molecular mechanisms involve the inhibition of the mevalonate (B85504) (MVA) pathway, which is crucial for the synthesis of cholesterol and various non-sterol isoprenoids essential for cancer cell growth and survival.[5][6] This guide provides an in-depth look at the quantitative effects of statins on cancer cells, detailed experimental protocols for assessing these effects, and visualizations of the key signaling pathways involved.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative efficacy of statins can vary depending on the specific statin, the cancer cell line, and the dosage. The following tables summarize representative quantitative data from studies on commonly researched statins.

Table 1: IC50 Values of Various Statins in Different Cancer Cell Lines

| Statin | Cancer Cell Line | IC50 (µM) | Reference |

| Simvastatin | Triple-Negative Breast Cancer (MDA-MB-231) | ~5-10 | [7] |

| Atorvastatin | Triple-Negative Breast Cancer (Hs578T) | ~5-10 | [7] |

| Simvastatin | Pancreatic Cancer (PA-TU-8902) | <12 | [8] |

| Cerivastatin | Pancreatic Cancer (MiaPaCa-2) | <12 | [8] |

| Fluvastatin | Malignant Melanoma (A-375) | ~50 | [1] |

| Pitavastatin | Oral Squamous Carcinoma (SCC15) | ~0.25-0.5 | [9] |

Table 2: Effects of Simvastatin on Apoptosis and Cell Cycle Distribution in Triple-Negative Breast Cancer Cells (MDA-MB-231)

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | % Cells in G1 Phase | % Cells in S Phase | Reference |

| Control | 0 | Baseline | Baseline | Baseline | [3][4] |

| Simvastatin | 5 | ~38% | Increased | Decreased | [3][4] |

| Simvastatin | 10 | ~46% | Significantly Increased | Significantly Decreased | [3][4] |

Experimental Protocols

This section details the standard methodologies used to investigate the anti-proliferative effects of statins in cancer cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Statin Treatment: Treat the cells with various concentrations of the statin of interest for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of the statin for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the statin for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

Mevalonate Pathway and Statin Inhibition

Caption: Inhibition of HMG-CoA Reductase by Statins in the Mevalonate Pathway.

Downstream Signaling Cascades Affected by Statins

Caption: Statin-mediated inhibition of downstream pro-survival and proliferative pathways.

Experimental Workflow for Assessing Anti-Proliferative Effects

Caption: A typical experimental workflow for studying the anti-proliferative effects of statins.

Conclusion

The existing body of research strongly supports the anti-proliferative effects of various statins across a multitude of cancer cell lines. These effects are primarily driven by the induction of apoptosis and cell cycle arrest, stemming from the inhibition of the mevalonate pathway and its downstream signaling cascades. While no specific data currently exists for Tenivastatin, the established anti-cancer properties of the statin class provide a strong rationale for investigating its potential in this area. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for undertaking such research and contributing to the growing field of drug repurposing in oncology.

References

- 1. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]

- 4. mdpi.com [mdpi.com]

- 5. Mutant p53, the Mevalonate Pathway and the Tumor Microenvironment Regulate Tumor Response to Statin Therapy [mdpi.com]

- 6. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tenivastatin Calcium (CAS Number 530112-57-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenivastatin calcium (CAS 530112-57-3), the calcium salt of Tenivastatin (also known as Simvastatin acid), is the biologically active hydroxy acid form of the widely prescribed lipid-lowering drug, Simvastatin. As a potent and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound plays a crucial role in the modulation of the mevalonate (B85504) pathway. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for relevant in vitro assays and visual representations of its primary signaling pathway and experimental workflows to support further research and development in cardiovascular diseases and oncology.

Introduction

Tenivastatin, the active metabolite of the lactone prodrug Simvastatin, is a powerful inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By blocking the conversion of HMG-CoA to mevalonate, Tenivastatin not only reduces endogenous cholesterol production but also exerts a range of pleiotropic effects, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities. These properties have expanded its research applications beyond cardiovascular disease into the realm of oncology. This document serves as a core technical resource for professionals engaged in the study and development of this compound.

Physicochemical Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 530112-57-3 | |

| Molecular Formula | C₅₀H₇₈CaO₁₂ | [1] |

| Molecular Weight | 911.2 g/mol | [1] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Ethyl Acetate, and Methanol. | |

| Storage | Store at -20°C. | |

| Stability | Stable under recommended storage conditions. |

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive inhibition of HMG-CoA reductase. This action blocks the synthesis of mevalonate, a critical precursor for cholesterol and various non-steroidal isoprenoids essential for cell function.

Inhibition of Cholesterol Synthesis

The primary mechanism of Tenivastatin is the interruption of the mevalonate pathway, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation.

Pleiotropic Effects

Beyond lipid-lowering, the inhibition of the mevalonate pathway leads to a reduction in isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. By inhibiting prenylation, Tenivastatin modulates key cellular signaling pathways involved in proliferation, differentiation, apoptosis, and inflammation.

Quantitative Data

The inhibitory potency of Tenivastatin (Simvastatin acid) against HMG-CoA reductase and its cytotoxic effects on various cancer cell lines are summarized below.

Table 1: HMG-CoA Reductase Inhibition

| Compound | Parameter | Value | Conditions | Reference |

| Simvastatin | Kᵢ | 0.1-0.2 nM | Cell-free assay | [2] |

| Simvastatin acid | IC₅₀ | 3-20 nM | HMG-CoA (20 µM), HMG-CoA reductase (0.9 µg/ml), NADPH in phosphate (B84403) buffer | [3] |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |

| ECC-1 | Endometrial Cancer | ~15 | 72 h | [4] |

| Ishikawa | Endometrial Cancer | ~17 | 72 h | [4] |

| MCF-7 | Breast Cancer | 8.9 | 48 h | [5][6] |

| MDA-MB-231 | Breast Cancer | 4.5 | 48 h | [5][6] |

| 4T1 | Breast Cancer | ~2 | 48 h | [7] |

| CT26.WT | Colon Cancer | ~2 | 48 h | [7] |

| HCT-116 | Colon Cancer | ~2 | 48 h | [7] |

| 5637 | Bladder Cancer | ~2 | 48 h | [7] |

| RT4 | Bladder Cancer | ~2 | 48 h | [7] |

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory activity of this compound against HMG-CoA reductase by monitoring the consumption of NADPH at 340 nm.

Materials:

-

This compound (Simvastatin acid)

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Dilute HMG-CoA reductase and NADPH in assay buffer to the desired working concentrations.

-

Prepare the HMG-CoA substrate solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, NADPH solution, and the this compound dilutions (or vehicle control).

-

Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

-

Measurement:

-

Add the HMG-CoA substrate to all wells to start the reaction.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time).

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Signaling Pathways in Cancer

In cancer cells, Simvastatin (the active form of which is Tenivastatin) has been shown to induce apoptosis and inhibit proliferation by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9]

Simvastatin has been observed to suppress the PI3K/Akt/mTOR pathway by enhancing PTEN expression and dephosphorylating downstream components.[8] Similarly, it inhibits the MAPK/ERK pathway by dephosphorylating Raf, MEK, and ERK.[9] These actions collectively lead to decreased cell proliferation and survival, and the induction of apoptosis.

In Vivo Data

Pharmacokinetics

Studies in rat models have investigated the pharmacokinetics of Simvastatin and its active metabolite, Simvastatin acid (Tenivastatin). Following oral administration of Simvastatin, Tenivastatin is readily detected in plasma. In a study with diabetic rats, oral administration of 20 mg/kg Simvastatin resulted in detectable plasma concentrations of Simvastatin acid.[7]

Toxicology

The safety profile of Simvastatin is well-established. A material safety data sheet for this compound hydrate (B1144303) indicates that no data is available for acute toxicity (oral, dermal, inhalation LD₅₀).[10] It is recommended to handle the compound with appropriate personal protective equipment in a laboratory setting.

Conclusion

This compound, as the active form of Simvastatin, is a potent inhibitor of HMG-CoA reductase with significant therapeutic potential beyond its cholesterol-lowering effects. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a compound of high interest for oncological research. This technical guide provides a foundational understanding and practical protocols to facilitate further investigation into the multifaceted activities of this compound.

References

- 1. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. DSpace [helda.helsinki.fi]

- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Cytotoxicity of Simvastatin in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of the Effect of Statins on a Variety of Null, Wild Type, and Mutant p53 Cancer Cell Lines [gavinpublishers.com]

- 8. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to Tenivastatin Calcium: Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tenivastatin calcium, a potent inhibitor of HMG-CoA reductase. The document details its molecular structure, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Molecular Structure and Properties

Tenivastatin is the active hydroxy acid form of the prodrug simvastatin (B1681759). It is the calcium salt of this active metabolite that is often used in research and pharmaceutical contexts.

| Property | Value | Reference |

| IUPAC Name | calcium bis((3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate) | [1] |

| Chemical Formula | C₅₀H₇₈CaO₁₂ | [1][2] |

| Molecular Weight | 911.2 g/mol (anhydrous) | [1] |

| CAS Number | 151006-18-7 (anhydrous) | [1] |

| SMILES String | CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--[O-])O)O">C@HC.CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C)CC--INVALID-LINK--[O-])O)O">C@HC.[Ca+2] | [2] |

Mechanism of Action and Function

This compound is a potent and reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] By competitively inhibiting this enzyme, Tenivastatin blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[4] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. This increased receptor expression enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[5]

Beyond its primary lipid-lowering effects, Tenivastatin, like other statins, exhibits pleiotropic effects that are independent of cholesterol reduction. These include anti-inflammatory, antioxidant, and antithrombotic properties.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Tenivastatin (simvastatin acid) and its parent compound, simvastatin.

Table 3.1: In Vitro Potency

| Parameter | Value | Cell/System | Reference |

| Ki (HMG-CoA Reductase) | 0.1-0.2 nM | Cell-free assays | [6] |

| IC₅₀ (Cholesterol Synthesis) | 13.3 nM | Rat H4II E cell (liver) | [6] |

| IC₅₀ (Cholesterol Synthesis) | 15.6 nM | Human Hep G2 cell (liver) | [6] |

| IC₅₀ (Cholesterol Synthesis) | 19.3 nM | Mouse L-M cell (fibroblast) | [6] |

| IC₅₀ (Cell Proliferation) | ~8 µM | SKOV3 ovarian cancer cells | [7] |

| IC₅₀ (Cell Proliferation) | ~10 µM | Hey ovarian cancer cells | [7] |

| IC₅₀ (Cell Proliferation) | ~15 µM | ECC-1 endometrial cancer cells | [3] |

| IC₅₀ (Cell Proliferation) | ~17 µM | Ishikawa endometrial cancer cells | [3] |

Table 3.2: Clinical Efficacy of Simvastatin (Parent Drug)

| Dosage | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase | Reference |

| 20 mg/day | -33.8% | Not specified | Not specified | [8] |

| 40 mg/day | -39% | -18% | +12% | [9][10] |

| 80 mg/day | -47% | Significant reduction | Slight increase | [11] |

Table 3.3: Pharmacokinetic Parameters of Simvastatin (Parent Drug) in Healthy Korean Volunteers (40 mg dose)

| Parameter | Immediate-Release (IR) | Controlled-Release (CR) | Reference |

| Cmax (Simvastatin Acid) | 3.62 ng/mL | 1.68 ng/mL | [12] |

| Tmax (Simvastatin Acid) | 4.04 hours | 10.33 hours | [12] |

| t½ (Simvastatin Acid) | 4.16 hours | 11.41 hours | [12] |

Signaling Pathways

Tenivastatin's inhibition of HMG-CoA reductase and the subsequent reduction in isoprenoid intermediates affect multiple downstream signaling pathways, contributing to its pleiotropic effects.

Figure 1. Inhibition of the Cholesterol Biosynthesis Pathway by this compound.

The reduction in isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), prevents the prenylation of small GTP-binding proteins like Rho, Rac, and Ras. This disruption affects various cellular processes.

Figure 2. Signaling Pathways Modulated by Tenivastatin Leading to Pleiotropic Effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available assay kits.

Objective: To determine the inhibitory activity of this compound on HMG-CoA reductase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.

Materials:

-

This compound

-

Recombinant human HMG-CoA reductase

-

HMG-CoA substrate solution

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.

-

Prepare working solutions of HMG-CoA and NADPH in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and all reaction components except the enzyme.

-

Control wells (enzyme activity without inhibitor): Add assay buffer, NADPH, and HMG-CoA.

-

Inhibitor wells: Add serial dilutions of this compound, NADPH, and HMG-CoA.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add HMG-CoA reductase to the control and inhibitor wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

Figure 3. Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Cellular Cholesterol Synthesis Assay

Objective: To measure the effect of this compound on de novo cholesterol synthesis in a cellular context.

Principle: Cells are incubated with a radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate). The incorporation of the radiolabel into newly synthesized cholesterol is quantified.

Materials:

-

Cell line (e.g., HepG2)

-

This compound

-

[¹⁴C]-acetate

-

Cell culture medium and reagents

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Plate cells and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).

-

Lipid Extraction: Wash the cells and extract total lipids using an appropriate solvent system.

-

Separation: Separate the extracted lipids by TLC.

-

Quantification: Visualize the cholesterol spot, scrape it from the TLC plate, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein content of the cell lysate. Calculate the percent inhibition of cholesterol synthesis compared to untreated controls.

In Vivo Efficacy Study in a Hypercholesterolemic Animal Model

Objective: To evaluate the lipid-lowering efficacy of this compound in an animal model of hypercholesterolemia.

Animal Model:

-

Rats or mice fed a high-cholesterol diet.

-

Genetically modified models (e.g., LDLR knockout mice).

Procedure:

-

Acclimatization and Diet Induction: Acclimatize animals and induce hypercholesterolemia with a high-fat/high-cholesterol diet for a specified period.

-

Grouping and Treatment: Randomly assign animals to control and treatment groups. Administer this compound or vehicle control orally once daily for the duration of the study.

-

Monitoring: Monitor body weight and food consumption regularly.

-

Blood Sampling: Collect blood samples at baseline and at the end of the study for lipid profile analysis.

-

Lipid Profile Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides in serum or plasma using enzymatic colorimetric assays.

-

Data Analysis: Compare the lipid profiles of the treatment groups to the control group to determine the efficacy of this compound.

Conclusion

This compound is a highly potent inhibitor of HMG-CoA reductase with well-established efficacy in lowering LDL cholesterol. Its pleiotropic effects, mediated through the modulation of various signaling pathways, suggest broader therapeutic potential beyond lipid management. The experimental protocols provided herein offer a foundation for further investigation into the nuanced mechanisms and applications of this important therapeutic agent.

References

- 1. This compound | C50H78CaO12 | CID 11954370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of atorvastatin compared with simvastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gpnotebook.com [gpnotebook.com]

- 11. A Study on Pharmacokinetic Functionalities and Safety Margins of an Optimized Simvastatin Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic comparison of controlled-release and immediate-release oral formulations of simvastatin in healthy Korean subjects: a randomized, open-label, parallel-group, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Effects of Simvastatin Hydroxy Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of simvastatin (B1681759) hydroxy acid (SVA), the active metabolite of the widely prescribed cholesterol-lowering drug, simvastatin. Simvastatin itself is an inactive lactone prodrug that is converted in vivo and in vitro to its active open β-hydroxy acid form by esterases.[1][2] This guide details its core mechanism of action, impact on various cellular processes and signaling pathways, and presents quantitative data and standardized experimental protocols relevant to preclinical research.

Core Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway

Simvastatin hydroxy acid is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoid intermediates essential for fundamental cellular functions.

By blocking HMG-CoA reductase, SVA depletes the downstream products of mevalonate, most notably farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6] These isoprenoids are vital lipid attachments for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho family members.[5][7] The proper membrane localization and function of these proteins are critical for intracellular signal transduction. Consequently, the inhibition of their prenylation disrupts multiple downstream signaling cascades that control cell proliferation, survival, migration, and inflammation.[5][8]

Caption: Inhibition of HMG-CoA reductase by simvastatin hydroxy acid.

Key In Vitro Cellular Effects

The disruption of the mevalonate pathway leads to a wide range of "pleiotropic" effects observed across various cell types in vitro.

SVA demonstrates potent anti-proliferative and pro-apoptotic activity in numerous cancer cell lines, including breast, ovarian, melanoma, and glioma cells.[9][10][11][12][13] This is often characterized by:

-

Cell Cycle Arrest: SVA can induce G1 phase arrest, preventing cells from entering the DNA synthesis phase.[1][10] This is associated with increased expression of cell cycle inhibitors like p21 and p27.[10]

-

Induction of Apoptosis: SVA triggers programmed cell death by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspases.[9][14]

-

Inhibition of Metastasis: SVA has been shown to inhibit cancer cell adhesion, migration, and invasion in vitro.[4][15]

Table 1: Cytotoxicity (IC50) of Simvastatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation(s) |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 48 | 8.9 | [12] |

| MDA-MB-231 | Breast Cancer | 48 | 4.5 | [12] |

| Hey | Ovarian Cancer | 72 | ~10 | [13] |

| SKOV3 | Ovarian Cancer | 72 | ~8 | [13] |

| A375M | Melanoma | 72 | Not specified, but sensitive | [10] |

| G361 | Melanoma | 72 | Not specified, but sensitive | [10] |

| Ewing Sarcoma Lines | Bone Sarcoma | Not specified | Micromolar range |[16] |

SVA exerts significant effects on endothelial cells, which are largely independent of cholesterol synthesis:

-

eNOS Activation: SVA increases the activity and expression of endothelial nitric oxide synthase (eNOS).[17][18] This is achieved through the phosphorylation of eNOS at Ser1177, mediated by the activation of kinases such as Akt and AMP-activated protein kinase (AMPK).[19][20][21]

-

Promotion of Angiogenesis: Through Akt activation, SVA can promote the formation of vascular structures in vitro.[21]

-

Reduced Endothelial Dysfunction: By increasing nitric oxide (NO) bioavailability, SVA helps restore endothelial function and promotes vasorelaxation.[18][22]

SVA exhibits potent anti-inflammatory properties in vitro. In cell types like macrophages and peripheral blood mononuclear cells, simvastatin can:

-

Reduce Pro-inflammatory Cytokine Production: It dose-dependently inhibits the production of cytokines such as IL-6 and IL-8 in response to inflammatory stimuli like lipopolysaccharide (LPS).[23]

-

Inhibit Leukocyte Adhesion: Statins have been shown to interfere with leukocyte adhesion, a key step in the inflammatory cascade.[7]

-

Suppress Inflammatory Signaling: The anti-inflammatory effect is linked to the inhibition of the mevalonate pathway, which reduces the activation of transcription factors like NF-κB that drive inflammatory responses.[24]

Modulation of Key Signaling Pathways

SVA's pleiotropic effects are mediated by its influence on several critical intracellular signaling pathways, primarily due to the inhibition of Ras and Rho protein prenylation.

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.

-

In Cancer Cells: SVA often deactivates this pathway, leading to apoptosis and reduced proliferation. It can suppress the phosphorylation of Akt and downstream targets like mTOR and S6 Ribosomal Protein.[5][13][25]

-

In Endothelial Cells: Conversely, SVA can rapidly activate Akt in endothelial cells.[21] This activation is crucial for its beneficial vascular effects, including eNOS stimulation and pro-survival signaling.[19][20]

The MAPK/ERK pathway is another key cascade that regulates cell proliferation and differentiation.

-

SVA treatment consistently leads to the deactivation of the MAPK/ERK pathway in various cancer cells by dephosphorylating key kinases like c-Raf and ERK1/2.[4][5][25] This contributes significantly to its anti-proliferative effects.

The Rho family of small GTPases (e.g., RhoA) are critically dependent on geranylgeranylation for their function.

-

By depleting GGPP, SVA prevents RhoA activation. This has several consequences, including inhibition of cancer cell migration and invasion.[8] In macrophages, the inhibition of the RhoA-p38 MAPK pathway by simvastatin leads to reduced expression of the pro-inflammatory enzyme Lp-PLA2.[8]

Caption: Overview of signaling pathways modulated by simvastatin.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the effects of SVA. Researchers should optimize concentrations, incubation times, and cell numbers for their specific cell lines and experimental goals.

Note on SVA Preparation: Simvastatin is a prodrug and must be activated to its hydroxy acid form for use in cell culture. A common method is to dissolve simvastatin in ethanol, add NaOH, heat to 50°C, and then neutralize with HCl before diluting in culture medium.[26]

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of SVA (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

-

Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC50 value can be determined using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with SVA as described above for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using a gentle enzyme like TrypLE. Combine with the floating cells from the supernatant.

-

Staining: Wash the collected cells with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

This technique is used to detect and quantify specific proteins and their phosphorylation status.

-

Cell Lysis: After treatment with SVA, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Caption: General experimental workflow for in vitro SVA studies.

Quantitative Data Summary

The following tables summarize quantitative findings from various in vitro studies on simvastatin.

Table 2: Effects of Simvastatin on Endothelial Cell Function

| Cell Type | Treatment | Effect | Magnitude of Change | Citation(s) |

|---|---|---|---|---|

| 293-eNOS cells | 10 µM Simvastatin (2h) | Increased eNOS activity | ~95% increase | [19] |

| HUVECs | 1 µM Simvastatin (30 min) | Increased Akt phosphorylation | Maximal at 1 µM | [21][26] |

| PAECs | 5 µM Simvastatin (1h) | Increased NO levels | Significant increase | [18] |

| PAECs | 5 µM Simvastatin (1h) | Decreased eNOS-derived superoxide (B77818) | Significant decrease |[18] |

Table 3: Effects of Simvastatin on Signaling Protein Phosphorylation in Cancer Cells

| Cell Line | Treatment | Target Protein | Effect | Citation(s) |

|---|---|---|---|---|

| Breast Cancer | Simvastatin | p-Akt (Ser473) | Dephosphorylation | [5] |

| Breast Cancer | Simvastatin | p-ERK1/2 | Dephosphorylation | [5] |

| Ovarian Cancer | Simvastatin | p-Akt, p-S6 | Dose-dependent decrease | [13] |

| Ovarian Cancer | Simvastatin | p-ERK1/2 | Dose-dependent decrease | [13] |

| Colon Cancer | 5-10 µM Simvastatin (24h) | p-Akt, p-ERK | Increased phosphorylation (Nrf2 activation) |[27] |

Note: The effect on Akt/ERK can be cell-type specific. While generally inhibitory in cancer, simvastatin can activate these pathways in other contexts, such as the Nrf2 antioxidant response in colon cancer cells.[27]

This guide provides a foundational understanding of the multifaceted in vitro effects of simvastatin hydroxy acid. Its potent ability to modulate fundamental cellular processes through the inhibition of the mevalonate pathway makes it a subject of intense research for applications beyond lipid-lowering, particularly in oncology and vascular biology.

References

- 1. Simvastatin Induces Apoptosis And Suppresses Hepatocellular Carcinoma Induced In Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of simvastatin, an inhibitor of hydroxy-methylglutaryl coenzyme A reductase, on the growth of human Ito cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Simvastatin reduces lipoprotein-associated phospholipase A2 in lipopolysaccharide-stimulated human monocyte-derived macrophages through inhibition of the mevalonate-geranylgeranyl pyrophosphate-RhoA-p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simvastatin inhibits growth via apoptosis and the induction of cell cycle arrest in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo antiproliferative effects of simvastatin, an HMG-CoA reductase inhibitor, on human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journal.waocp.org [journal.waocp.org]

- 13. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simvastatin protects hepatocytes from apoptosis by suppressing the TNF-α/caspase-3 signaling pathway in mice with burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. erc.bioscientifica.com [erc.bioscientifica.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Simvastatin restores pulmonary endothelial function in the setting of pulmonary over-circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simvastatin increases the activity of endothelial nitric oxide synthase via enhancing phosphorylation | Semantic Scholar [semanticscholar.org]

- 20. Acute simvastatin increases endothelial nitric oxide synthase phosphorylation via AMP-activated protein kinase and reduces contractility of isolated rat mesenteric resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vivo and in vitro effects of simvastatin on inflammatory markers in pre-dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simvastatin Effects on Inflammation and Platelet Activation Markers in Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. selleckchem.com [selleckchem.com]

- 27. Simvastatin induces heme oxygenase-1 via NF-E2-related factor 2 (Nrf2) activation through ERK and PI3K/Akt pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tenivastatin Calcium: A Comprehensive Review of its Pharmacology and Toxicology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenivastatin, the active β-hydroxy acid metabolite of the prodrug simvastatin (B1681759), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This document provides a detailed technical overview of the pharmacology and toxicology of tenivastatin calcium. It is intended for researchers, scientists, and professionals involved in drug development. The information presented herein is a synthesis of available preclinical and clinical data, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Introduction

Statins are a class of lipid-lowering medications widely used to reduce the risk of cardiovascular disease.[1][3] Tenivastatin, also known as simvastatin acid or simvastatin hydroxy acid, is the active form of simvastatin.[4][5] Simvastatin itself is an inactive lactone prodrug that is hydrolyzed in the body to tenivastatin.[1][2] this compound is a salt form of this active metabolite.[6] By competitively inhibiting HMG-CoA reductase, tenivastatin effectively reduces endogenous cholesterol production.[3][7]

Pharmacology

Mechanism of Action

The primary mechanism of action of tenivastatin is the competitive inhibition of HMG-CoA reductase.[6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and early step in the cholesterol biosynthesis pathway.[3][8] Inhibition of this step in the liver leads to a decrease in hepatic cholesterol concentration. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[7]

Beyond its lipid-lowering effects, tenivastatin, like other statins, exhibits pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative properties.[9] These effects are largely attributed to the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate.[10] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are involved in various cellular signaling pathways.[9][10]

Pharmacodynamics

The principal pharmacodynamic effect of tenivastatin is the reduction of plasma cholesterol levels. Clinical studies with the parent drug, simvastatin, have demonstrated significant reductions in total cholesterol, LDL cholesterol, and triglycerides, along with an increase in high-density lipoprotein (HDL) cholesterol.[11][12] Simvastatin has been shown to decrease LDL levels by up to 50%.[2] In vitro studies have also shown that simvastatin can inhibit the formation of 20-Hydroxyeicosatetraenoic acid (20-HETE) with an IC50 value of 10 µM in human liver microsomes.[13]

Table 1: Pharmacodynamic Properties of Simvastatin (leading to Tenivastatin formation)

| Parameter | Value/Effect | Reference |

| Primary Target | HMG-CoA Reductase | [6][7] |

| LDL Cholesterol Reduction | Up to 50% | [2] |

| Total Cholesterol Reduction | > 30% | [11] |

| Triglyceride Reduction | Significant reduction | [11] |

| HDL Cholesterol Effect | Tends to increase | [11] |

| In Vitro 20-HETE Formation Inhibition (IC50) | 10 µM (by simvastatin) | [13] |

Pharmacokinetics

Tenivastatin is formed in vivo from the hydrolysis of the inactive lactone prodrug, simvastatin.[2][14]

Absorption and Distribution: Simvastatin is orally administered and has a low systemic bioavailability (less than 5%) due to extensive first-pass metabolism in the liver.[2][15] It is highly protein-bound (approximately 95%).[2]

Metabolism: Simvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme to its active β-hydroxy acid form (tenivastatin) and other metabolites.[7][14][16][17] Tenivastatin itself is also a substrate for CYP3A4.[16] The hepatic uptake of tenivastatin is mediated by transporters such as the organic anion-transporting polypeptide 1B1 (OATP1B1).[4][14]

Excretion: Metabolites of simvastatin are primarily excreted in the feces (60%) and to a lesser extent in the urine (13%).[2] The elimination half-life of simvastatin is approximately 2 hours, and for tenivastatin (simvastatin acid) it is around 1.9 hours.[2]

Table 2: Pharmacokinetic Parameters of Simvastatin and Tenivastatin (Simvastatin Acid)

| Parameter | Simvastatin | Tenivastatin (Simvastatin Acid) | Reference |

| Bioavailability | < 5% | - | [2] |

| Protein Binding | ~95% | - | [2] |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [7][14][16] |

| Hepatic Uptake Transporter | - | OATP1B1 | [4][14] |

| Elimination Half-life | ~2 hours | ~1.9 hours | [2] |

| Route of Excretion | Feces (60%), Urine (13%) | - | [2] |

| Tumor to Plasma Partition Coefficient (Murine model) | - | <0.084 ± 0.008 | [18] |

Toxicology

The toxicological profile of tenivastatin is primarily inferred from studies on its parent drug, simvastatin. The most commonly reported adverse effects are generally mild and transient.

Common Adverse Effects:

Serious Adverse Effects:

-

Myopathy and Rhabdomyolysis: This is a rare but serious adverse effect of statins, characterized by muscle pain, tenderness, or weakness, and accompanied by elevated creatine (B1669601) kinase (CK) levels.[19][20] The risk is dose-dependent and is increased with co-administration of certain drugs that inhibit CYP3A4.[21] Genetic factors, such as polymorphisms in the SLCO1B1 gene (encoding OATP1B1), can also increase the risk of myopathy.[21]

-

Hepatotoxicity: Asymptomatic elevations in serum transaminases can occur.[11] Clinically significant liver injury is rare.[19]

Table 3: Summary of Toxicological Profile of Simvastatin/Tenivastatin

| Adverse Effect | Description | Reference |

| Myopathy/Rhabdomyolysis | Muscle pain, weakness, elevated CK. Rare but serious. | [19][20] |

| Hepatotoxicity | Elevations in serum transaminases. Clinically significant injury is rare. | [11][19] |

| Gastrointestinal Effects | Constipation, nausea, abdominal pain. Generally mild. | [11] |

| Headache | Commonly reported. | [11] |

At present, there is a lack of publicly available, detailed quantitative toxicology data such as LD50 values from acute toxicity studies or No-Observed-Adverse-Effect Levels (NOAELs) from chronic toxicity studies specifically for this compound.

Signaling Pathways

HMG-CoA Reductase Inhibition Pathway

The primary signaling consequence of tenivastatin administration is the blockade of the mevalonate pathway.

Statin-Induced Apoptosis Pathways

Statins have been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways.[9][22][23]

Key Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of compounds like tenivastatin.

Principle: The activity of HMG-CoA reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[24][25]

Materials:

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

Test compound (Tenivastatin)

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA substrate.

-

Add various concentrations of tenivastatin or a vehicle control to the reaction mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the HMG-CoA reductase enzyme.

-

Immediately begin kinetic measurement of absorbance at 340 nm over a set period.

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of tenivastatin and calculate the IC50 value.

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to identify the metabolic pathways and the enzymes involved in the metabolism of a drug candidate.

Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs), in the presence of necessary cofactors. The formation of metabolites is then analyzed using techniques like LC-MS/MS.[17][26]

Materials:

-

Pooled human liver microsomes

-

Test compound (Tenivastatin)

-

NADPH regenerating system (or NADPH)

-

Incubation buffer (e.g., phosphate buffer)

-

LC-MS/MS system

Procedure:

-

Pre-warm a mixture of human liver microsomes, tenivastatin, and buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period at 37°C with shaking.

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of metabolites using LC-MS/MS.

-

To identify the specific CYPs involved, the assay can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.[17]

Conclusion

This compound, the active form of simvastatin, is a well-established HMG-CoA reductase inhibitor with potent lipid-lowering effects. Its pharmacology is characterized by a clear mechanism of action and a pharmacokinetic profile that is heavily influenced by first-pass metabolism and active hepatic transport. The pleiotropic effects of tenivastatin, mediated through the inhibition of isoprenoid synthesis, are an active area of research. The toxicological profile is generally favorable, with rare but serious risks of myopathy and hepatotoxicity that require careful patient monitoring. This document provides a foundational guide for researchers and professionals in the field of drug development, summarizing the key pharmacological and toxicological aspects of this compound. Further research is warranted to fully elucidate the quantitative aspects of its toxicology and the intricate details of its downstream signaling effects.

References

- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simvastatin - Wikipedia [en.wikipedia.org]

- 3. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tenivastatin | HMG-CoA reductase inhibitor | CAS# 121009-77-6 | InvivoChem [invivochem.com]

- 5. GSRS [precision.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Simvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]